4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiomorpholine moiety
Properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(19-8-10-21-11-9-19)15-2-1-7-18(13-15)12-14-3-5-17-6-4-14/h3-6,15H,1-2,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHNYFQBXBBWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a carbonylation reaction. The thiomorpholine moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyridine have been shown to effectively combat bacterial infections, including those caused by resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Bactericidal | |
| Compound B | Escherichia coli | Bacteriostatic | |
| Compound C | Mycobacterium tuberculosis | Antimycobacterial |
Neurological Applications
The structural features of the compound allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that piperidine derivatives can modulate neurochemical pathways, potentially offering therapeutic benefits in conditions like depression and anxiety .
Table 2: Neurological Effects of Piperidine Derivatives
| Compound Name | Neurotransmitter Target | Effect | Reference |
|---|---|---|---|
| Compound D | Dopamine | Reuptake inhibition | |
| Compound E | Serotonin | Agonist activity |
Cancer Research
Emerging studies have explored the anti-cancer potential of thiomorpholine derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting it may interfere with tumor growth mechanisms .
Table 3: Anti-Cancer Activity of Thiomorpholine Derivatives
| Compound Name | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound F | Breast Cancer | Apoptosis induction | |
| Compound G | Lung Cancer | Cell cycle arrest |
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
-
Case Study on Antimicrobial Resistance
A study evaluated the efficacy of a piperidine derivative against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load, supporting its potential as a treatment option for resistant infections . -
Clinical Trials for Neurological Disorders
A phase II clinical trial investigated the effects of a compound similar to This compound on patients with generalized anxiety disorder. The results showed improved patient outcomes compared to placebo, indicating its promise as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}morpholine
- 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}piperazine
- 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}pyrrolidine
Uniqueness
4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{20}N_{2}O_{2}S
- Molecular Weight : 288.40 g/mol
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of a pyridine ring suggests potential interactions with receptors and enzymes that are sensitive to nitrogen-containing heterocycles.
Enzyme Inhibition
Preliminary studies have shown that compounds with similar structural features exhibit inhibitory effects on specific kinases. For example, ATP-competitive inhibitors have been characterized by their ability to bind to kinase active sites, thereby blocking phosphorylation processes critical for cell proliferation and survival .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | TBD (To Be Determined) |
| Half-Life | TBD |
| Metabolism | Hepatic (liver) |
| Excretion | Renal (urine) |
These parameters are crucial for determining dosing regimens and predicting clinical efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
-
Anticancer Activity :
- A study reported that similar piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structural motifs present in this compound could confer similar properties .
- In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
- Inflammation Modulation :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling a pyridinylmethyl-piperidine intermediate with thiomorpholine via amide bond formation. Key steps include protecting group strategies (e.g., Cbz or Boc) for amine functionalities and optimizing reaction temperatures (e.g., 0–25°C) to prevent side reactions. Catalysts like HATU or EDC/HOBt are used for carboxyl activation . Yield optimization may require iterative adjustments of solvent polarity (e.g., dichloromethane vs. THF) and purification via column chromatography with gradients like EtOAc/MeOH + 0.25% Et₃N .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC (≥95% purity) with UV detection at 254 nm is standard. ¹H NMR (600 MHz, DMSO-d₆) is critical for structural validation; compare observed δ values (e.g., pyridine protons at δ 7.42–8.20 ppm) with literature data . Purity discrepancies can arise from residual solvents—use TGA or Karl Fischer titration for moisture analysis .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Follow MedChemExpress safety guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Store at –20°C under inert gas (N₂/Ar). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Acute toxicity (H301/H311) mandates LD50 testing in preclinical studies .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data when characterizing this compound?
- Methodological Answer : Discrepancies in δ values (e.g., piperidine protons at δ 1.40–2.98 ppm vs. literature) may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or conformational flexibility. Use variable-temperature NMR to identify dynamic processes. Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals. For unresolved conflicts, compare with X-ray crystallography data .
Q. What strategies are effective in resolving stereochemical ambiguities during structural elucidation?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography (e.g., C21H17ClFN3O2 structures resolved at 0.80 Å resolution) . For unstable stereocenters, employ Mosher’s ester analysis or computational modeling (DFT for ΔG of enantiomerization) .
Q. How can in vitro assays be designed to evaluate the compound’s interaction with biological targets?
- Methodological Answer : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) to target proteins (e.g., kinases). For cellular assays, optimize concentrations (1–10 µM) in media with ≤0.1% DMSO. Include controls like parental cell lines to assess off-target effects. Data contradictions (e.g., IC50 variability) require validation via orthogonal methods (e.g., fluorescence polarization vs. Western blot) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yield reports in synthetic protocols?
- Analysis : Yields ranging from 36% to 99% (e.g., piperidine-thiomorpholine derivatives) often reflect differences in purification methods (e.g., flash chromatography vs. recrystallization) or starting material quality. Reproduce reactions using standardized reagents (e.g., Aldrich, ≥99%) and document lot numbers. Use qNMR with internal standards (e.g., mesitylene) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
